1-[4-(2,5-DIMETHYLPHENYL)-3'-(2-METHYLPHENYL)-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE
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Overview
Description
1-[4-(2,5-DIMETHYLPHENYL)-3’-(2-METHYLPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique spiro structure, which includes a phthalazine and a thiadiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,5-DIMETHYLPHENYL)-3’-(2-METHYLPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the phthalazine and thiadiazole precursors, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include aromatic aldehydes, hydrazine derivatives, and sulfur-containing compounds. The reaction conditions often require controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,5-DIMETHYLPHENYL)-3’-(2-METHYLPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often involving halogenated reagents or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(2,5-DIMETHYLPHENYL)-3’-(2-METHYLPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[4-(2,5-DIMETHYLPHENYL)-3’-(2-METHYLPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2,5-DIMETHYLPHENYL)-3’-(2-METHYLPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE
- 2-(2,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE
- Ethanone, 1-(2,4-dimethylphenyl)-
Uniqueness
1-[4-(2,5-DIMETHYLPHENYL)-3’-(2-METHYLPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C32H28N4OS |
---|---|
Molecular Weight |
516.7g/mol |
IUPAC Name |
1-[4'-(2,5-dimethylphenyl)-4-(2-methylphenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone |
InChI |
InChI=1S/C32H28N4OS/c1-21-18-19-22(2)27(20-21)30-26-15-9-10-16-28(26)32(35(33-30)25-13-6-5-7-14-25)36(34-31(38-32)24(4)37)29-17-11-8-12-23(29)3/h5-20H,1-4H3 |
InChI Key |
VNZWUSBNDFREMM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C)C5=CC=CC=C5C)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C)C5=CC=CC=C5C)C6=CC=CC=C6 |
Origin of Product |
United States |
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